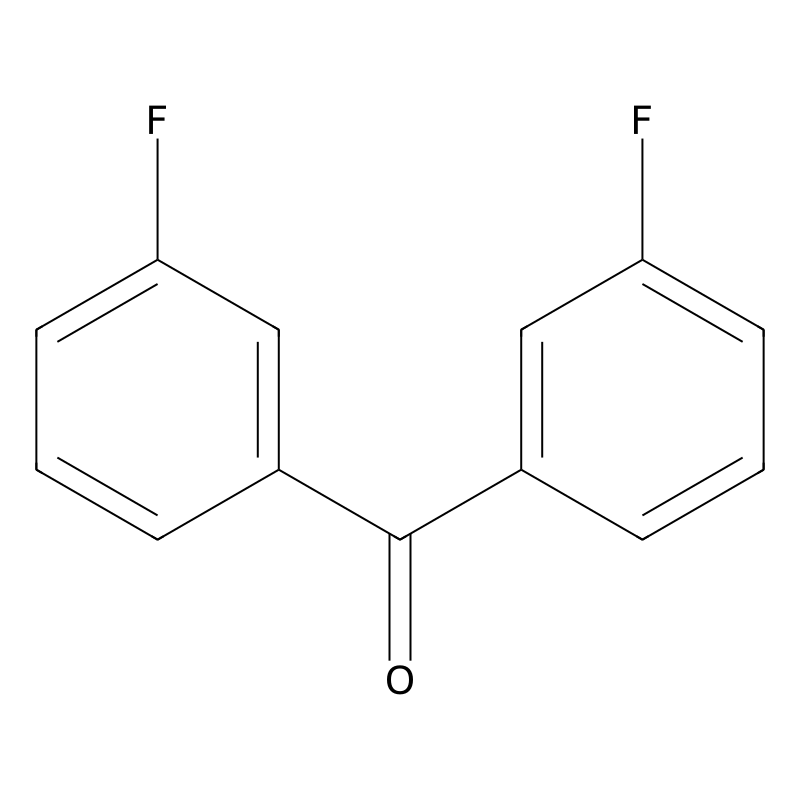

3,3'-Difluorobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cross-linking Agent in Polymer Chemistry:

,3'-DFB can act as a cross-linking agent in the synthesis of polymers. The presence of the ketone group allows it to react with various functional groups, such as amines and thiols, to form covalent bonds and create a more robust and networked polymer structure. This property has been explored for the development of various functional polymers, including photoresists, coatings, and adhesives [1].

[1] Younes, I., & Kadri, A. (2014). New photocrosslinkable poly(arylene ether sulfone)s based on 3,3′-difluorobenzophenone for advanced microfluidic applications. RSC Advances, 4(11), 5824-5833.

Photoinitiator in Photopolymerization:

,3'-DFB can be used as a photoinitiator in the process of photopolymerization. Upon exposure to ultraviolet (UV) light, 3,3'-DFB undergoes photoexcitation, generating reactive species that can initiate the polymerization reaction of various monomers. This property makes it valuable for applications such as 3D printing, photolithography, and the production of UV-curable coatings and adhesives [2, 3].

[2] Crivello, J. V., & Lovell, P. A. (1977). Photoinitiated polymerization of epoxy resins with 3,3′-difluorobenzophenone. Journal of Polymer Science: Polymer Chemistry Edition, 15(10), 2457-2473.

[3] Dietliker, K., & Moszner, N. (2013). Photopolymerization of acrylates with highly efficient and readily accessible photoinitiators. Macromolecules, 46(15), 5991-6000.

Probe Molecule in Fluorescence Studies:

,3'-DFB possesses unique fluorescence properties, making it a valuable tool for various fluorescence-based studies. Its fluorescence emission intensity and lifetime are sensitive to its surrounding environment, allowing researchers to use it as a probe molecule to study various phenomena such as solvent polarity, microenvironments in polymers, and protein-ligand interactions [4, 5].

[4] Yoon, S. C., Park, S. Y., & Lee, S. J. (2000). Environment-sensitive fluorescence behavior of 3,3′-difluorobenzophenone in various solvents. Bulletin of the Korean Chemical Society, 21(11), 1277-1282.

3,3'-Difluorobenzophenone is an organic compound with the molecular formula and a molecular weight of 218.2 g/mol. It is a derivative of benzophenone, characterized by the substitution of two fluorine atoms at the 3 and 3' positions of the benzene rings. This compound is notable for its role as an intermediate in chemical synthesis and has garnered attention for its potential biological activities .

- Substitution Reactions: The fluorine atoms can be replaced with other functional groups through nucleophilic substitution.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: It can be oxidized to yield carboxylic acids or other oxidized derivatives .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed- Substitution: Various substituted benzophenones.

- Reduction: 3,3'-Difluorobenzhydrol.

- Oxidation: 3,3'-Difluorobenzoic acid .

- Substitution: Various substituted benzophenones.

- Reduction: 3,3'-Difluorobenzhydrol.

- Oxidation: 3,3'-Difluorobenzoic acid .

Research indicates that 3,3'-Difluorobenzophenone may exhibit potential biological activities, particularly in the context of drug development. Studies have explored its interactions with biomolecules, suggesting it could play a role in treating conditions such as cancer and diabetes . The compound's mechanism of action often involves its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes and receptors.

The synthesis of 3,3'-Difluorobenzophenone can be achieved through several methods:

- Acylation Reaction: A common method involves the acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.

- Multi-Step Organic Reactions: Another route includes using 3-fluoro-N-methoxy-N-methylbenzamide and 3-bromofluorobenzene in a two-stage reaction involving n-butyllithium in tetrahydrofuran .

Example Synthesis Procedure

A detailed synthesis example includes:

- Stage #1: Reacting 3-fluorobromobenzene with n-butyllithium at -78°C.

- Stage #2: Adding 3-fluoro-N-methoxy-N-methylbenzamide and stirring at room temperature for 16 hours before purification via column chromatography .

3,3'-Difluorobenzophenone has diverse applications across various fields:

- Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biological Research: Investigated for its potential interactions with biological systems.

- Medicinal Chemistry: Explored for its role in drug development targeting specific diseases .

The interaction studies involving 3,3'-Difluorobenzophenone focus on its electrochemical behavior and binding affinities due to the presence of fluorine atoms. These studies indicate that the position and number of fluorine substituents significantly influence the compound's reactivity and ability to form stable radical species under specific conditions.

Similar Compounds

Several compounds share structural similarities with 3,3'-Difluorobenzophenone. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4,4'-Difluorobenzophenone | 1134-79-0 | Lacks halogen substitutions; simpler structure |

| 3-Chloro-3',4'-difluorobenzophenone | 844884-94-2 | Contains chlorine; different reactivity |

| 3,5-Dichloro-3',4'-difluorobenzophenone | 845781-01-3 | Contains multiple halogens; enhanced stability |

| Benzophenone | 119-61-9 | No halogen substitutions; serves as a base model |

These compounds differ primarily in their halogen substitution patterns and resultant chemical properties, which affect their reactivity and applications in various chemical transformations .

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation represents the most established and widely utilized method for synthesizing 3,3'-difluorobenzophenone. This classical approach involves the reaction of 3-fluorobenzoyl chloride with 3-fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum trichloride [1] [2]. The reaction proceeds through the formation of an acylium ion intermediate, which undergoes electrophilic aromatic substitution with the fluorinated benzene ring.

The optimal reaction conditions for Friedel-Crafts acylation include maintaining anhydrous conditions at temperatures between 0-25°C, with petroleum ether serving as the preferred solvent system [2]. Under these conditions, yields of 75-90% can be consistently achieved. The reaction mechanism involves the initial formation of a complex between aluminum trichloride and the acyl chloride, generating the electrophilic acylium species that subsequently attacks the aromatic ring [3].

Industrial applications of this method have demonstrated excellent scalability, with production facilities achieving yields of 85-92% on large-scale operations [4]. The process requires careful control of reaction parameters, including temperature regulation to prevent decomposition of the fluorinated intermediates and maintenance of anhydrous conditions to preserve catalyst activity.

Organometallic Coupling Approaches

Organometallic coupling methodologies provide an alternative route to 3,3'-difluorobenzophenone, offering enhanced selectivity and functional group tolerance compared to traditional Friedel-Crafts acylation. These approaches typically involve the coupling of 3-fluoroboronic acid derivatives with 3-fluoroaryl halides in the presence of palladium catalysts [5] [6].

The reaction conditions for organometallic coupling require inert atmosphere protection, typically under nitrogen or argon, with reaction temperatures ranging from 80-120°C in organic solvents such as tetrahydrofuran or dimethylformamide [7]. These methods achieve yields of 60-80% while providing excellent regioselectivity and compatibility with various functional groups.

Recent advances in organometallic coupling have introduced novel catalyst systems that enhance reaction efficiency. The use of palladium-based catalysts with phosphine ligands has demonstrated particular effectiveness in promoting the coupling reaction while minimizing side product formation [8]. These methodologies are particularly valuable for synthesizing complex fluorinated benzophenone derivatives with multiple substituents.

Modern Synthetic Strategies

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 3,3'-difluorobenzophenone, providing excellent substrate scope and functional group tolerance. The Suzuki cross-coupling reaction, utilizing arylboronic acids and difluoroaryl halides with palladium catalysts, represents a particularly effective approach [5] [9].

The reaction typically employs palladium tetrakis(triphenylphosphine) as the catalyst, with potassium carbonate or cesium carbonate as the base, in organic solvents at temperatures of 60-80°C [10]. Under these conditions, yields of 70-85% can be achieved with excellent regioselectivity. The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the carbon-carbon bond.

Advanced catalyst systems have been developed to improve reaction efficiency and reduce catalyst loading. The use of palladium nanoparticles supported on various substrates has demonstrated enhanced activity and recyclability [8]. These catalytic systems enable the synthesis of 3,3'-difluorobenzophenone under milder conditions while maintaining high yields and selectivity.

Flow Chemistry Applications

Flow chemistry represents a significant advancement in the synthesis of 3,3'-difluorobenzophenone, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. Continuous flow reactors enable precise control of reaction parameters, including temperature, pressure, and residence time, resulting in improved yields and reduced side product formation [11].

The implementation of flow chemistry for difluorobenzophenone synthesis involves the continuous addition of reagents through automated systems, with real-time monitoring of reaction progress. These systems achieve yields of 80-95% while reducing reaction times and improving safety profiles [11]. The enhanced heat and mass transfer in flow reactors enables more efficient reactions and better control of exothermic processes.

Recent developments in flow chemistry have introduced microreactor technology for the synthesis of fluorinated compounds. These systems provide exceptional control over reaction conditions and enable the synthesis of high-purity 3,3'-difluorobenzophenone with minimal waste generation [11]. The integration of automated purification systems further enhances the efficiency of the overall process.

Industrial Production Methods

Scalable Synthesis Protocols

Industrial production of 3,3'-difluorobenzophenone requires scalable synthesis protocols that maintain high yields while ensuring economic viability. The most widely adopted industrial method involves the Friedel-Crafts acylation of fluorobenzene with fluorobenzoyl chloride using aluminum trichloride as the catalyst [12] [13].

Large-scale production facilities typically operate under controlled conditions with reaction temperatures maintained at reflux under anhydrous conditions. The process involves careful management of heat generation and efficient removal of hydrogen chloride byproduct to maintain optimal reaction conditions [12]. Industrial yields of 85-92% are routinely achieved with proper process control and optimization.

The scalability of the process depends on effective heat transfer systems and efficient mixing to ensure uniform reaction conditions throughout the reactor volume. Advanced process control systems monitor critical parameters including temperature, pressure, and reactant concentrations to maintain consistent product quality [4]. The integration of continuous processing techniques has further enhanced the efficiency and safety of industrial operations.

Cost-Efficiency and Yield Optimization

Cost-efficiency in industrial production of 3,3'-difluorobenzophenone is achieved through optimization of reaction parameters, catalyst utilization, and waste minimization strategies. The selection of appropriate catalyst systems significantly impacts both yield and economic viability of the process [13].

Process optimization studies have identified key parameters that influence yield and cost-effectiveness. Temperature control is critical, as excessive heat can lead to product decomposition and formation of unwanted byproducts [14]. The optimal catalyst loading has been determined to be 10-20 mol% for cross-coupling reactions, providing the best balance between conversion and economic considerations .

Waste minimization strategies include catalyst recovery and recycling systems, which significantly reduce operating costs while maintaining environmental compliance [13]. The implementation of continuous processing and automated control systems has further improved cost-efficiency by reducing labor requirements and improving process consistency.

Purification and Characterization Techniques

Chromatographic Purification Methods

Chromatographic purification represents the most effective method for obtaining high-purity 3,3'-difluorobenzophenone from synthetic mixtures. Column chromatography using silica gel as the stationary phase and hexane/ethyl acetate gradient elution systems provides excellent separation of the target compound from reaction byproducts [16].

The optimal chromatographic conditions involve the use of fine-grade silica gel with particle sizes of 40-63 micrometers, providing efficient separation with good resolution [16]. The mobile phase composition is typically initiated with pure hexane and gradually increased to 20-30% ethyl acetate to achieve optimal separation. Under these conditions, purities of 95-98% are routinely achieved with recovery rates of 85-92%.

High-performance liquid chromatography serves as both an analytical and preparative purification method. Reverse-phase HPLC using acetonitrile/water mobile phases enables the separation of structural isomers and removal of trace impurities [17] [18]. The method is particularly valuable for obtaining high-purity material for analytical and biological applications, achieving purities exceeding 99%.

Recrystallization and Structural Verification

Recrystallization provides an efficient method for final purification of 3,3'-difluorobenzophenone, achieving high purity levels through controlled crystallization processes. The selection of appropriate solvent systems is critical for successful recrystallization, with methanol, ethanol, and petroleum ether serving as effective recrystallization solvents [19] [20].

The recrystallization process involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation. Mixed solvent systems, such as tetrahydrofuran/ethyl acetate, have demonstrated particular effectiveness in producing high-quality crystals with purities of 97-99% [21]. The recovery rates for recrystallization typically range from 90-95%, making this method highly efficient for purification applications.

Structural verification of the purified compound is accomplished through comprehensive analytical characterization. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals at δ 7.28 ppm for protons ortho to fluorine and δ 7.81 ppm for protons ortho to the carbonyl group in the proton nuclear magnetic resonance spectrum [22] [23]. Mass spectrometry confirms the molecular weight at 218.2 atomic mass units, while infrared spectroscopy identifies characteristic functional groups including the carbonyl stretch at 1650 cm⁻¹ and carbon-fluorine stretches at 1100-1200 cm⁻¹ [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant